molecular formula C9H6I2O4 B1213548 Benzoic acid, 2-(acetyloxy)-3,5-diiodo- CAS No. 36415-60-8

Benzoic acid, 2-(acetyloxy)-3,5-diiodo-

Cat. No.: B1213548
CAS No.: 36415-60-8
M. Wt: 431.95 g/mol
InChI Key: HDTQWKDSSYKXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzoic acid, 2-(acetyloxy)-” is also known as Aspirin . It is a prototypical analgesic used in the treatment of mild to moderate pain. It has anti-inflammatory and antipyretic properties and acts as an inhibitor of cyclooxygenase which results in the inhibition of the biosynthesis of prostaglandins .


Molecular Structure Analysis

The molecular formula of Aspirin is C9H8O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

Aspirin appears as colourless-to-white crystals or white crystalline powder with a characteristic odour . It has a molecular mass of 180.2 g/mol . It decomposes at 140°C, has a melting point of 135°C, and a density of 1.4 g/cm³ . Its solubility in water at 15°C is poor (0.25 g/100 ml) and it has a vapour pressure of about 0.004 Pa at 25°C .

Mechanism of Action

Aspirin acts as an inhibitor of cyclooxygenase which results in the inhibition of the biosynthesis of prostaglandins . Prostaglandins are involved in the mediation of inflammation, pain, and fever in the body.

Safety and Hazards

Aspirin is combustible and finely dispersed particles can form explosive mixtures in air . It is irritating to the eyes, skin, and respiratory tract . Ingestion of large amounts could cause effects on the blood and central nervous system . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Properties

CAS No.

36415-60-8

Molecular Formula

C9H6I2O4

Molecular Weight

431.95 g/mol

IUPAC Name

2-acetyloxy-3,5-diiodobenzoic acid

InChI

InChI=1S/C9H6I2O4/c1-4(12)15-8-6(9(13)14)2-5(10)3-7(8)11/h2-3H,1H3,(H,13,14)

InChI Key

HDTQWKDSSYKXHP-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1I)I)C(=O)O

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1I)I)C(=O)O

36415-60-8

Synonyms

3,5-diiodoaspirin

Origin of Product

United States

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